4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol
Overview
Description
“4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol” is a sulfur-containing heterocyclic compound. It’s a part of the pyrimidine family, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . These compounds display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The literature data analysis shows that the title compounds possess diverse biological activities .Molecular Structure Analysis
Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds have been studied. Computational spectroscopic analytical items (IR, NMR and UV–Vis) were calculated using the more popular DFT methods and the predicted results were compared with the reported experimental ones .Chemical Reactions Analysis
The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Physical and Chemical Properties Analysis
Pyrimidine is a colorless compound. It is a crystalline solid with melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts .Scientific Research Applications
ASK1 Inhibition for Inflammation and Pain Management
4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol derivatives have been investigated for their potential use as ASK1 inhibitors. ASK1 is a protein kinase involved in the signal transduction pathways that mediate cellular responses to stress, leading to inflammation and pain. Derivatives of this compound have shown potential utility in the treatment of conditions such as osteoarthritis and neuropathic pain, indicating their broad applicability in managing pain and inflammation (Norman, 2012).
Nonlinear Optical (NLO) Properties
Research on thiopyrimidine derivatives, closely related to this compound, has highlighted their promising applications in the fields of medicine and nonlinear optics (NLO). Studies have shown that these derivatives can exhibit considerable NLO character, making them suitable for optoelectronic applications. This suggests that modifications incorporating the this compound structure could lead to materials with significant NLO activity, beneficial for developing high-tech optoelectronic devices (Hussain et al., 2020).
Dual Cholinesterase and Aβ-Aggregation Inhibition
Compounds featuring the 4-methylpiperidinyl moiety have been evaluated for their dual inhibitory activity against cholinesterase enzymes and amyloid-β (Aβ) aggregation. This dual-action is particularly relevant for Alzheimer's disease (AD) treatment, targeting both cholinesterase activity to alleviate symptoms and Aβ aggregation to address the disease's underlying pathology. This research underscores the therapeutic potential of this compound derivatives in neurodegenerative diseases (Mohamed et al., 2011).
Antitumor Activity
The structural framework of this compound is conducive to modifications leading to potent antitumor agents. Several studies have synthesized and evaluated derivatives for their cytotoxicity against various cancer cell lines, demonstrating significant antitumor activities. These findings indicate the potential of this compound derivatives as a basis for developing new cancer therapies (Guo et al., 2012).
Antimicrobial and Anti-inflammatory Agents
Thienopyrimidine derivatives, related to this compound, have shown promising results as antimicrobial and anti-inflammatory agents. The introduction of specific substituents to the thienopyrimidine ring enhances its biological activity, suggesting the utility of this compound derivatives in treating infections and inflammation (Tolba et al., 2018).
Mechanism of Action
Future Directions
Piperidine nucleus is an essential heterocyclic system and a pivotal cornerstone in the production of drugs. Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . This suggests that “4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol” and its derivatives could have potential applications in various fields such as medicine, pharmacology, and biochemistry.
Properties
IUPAC Name |
6-(4-methylpiperidin-1-yl)-1H-pyrimidine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S/c1-8-3-6-13(7-4-8)9-2-5-11-10(14)12-9/h2,5,8H,3-4,6-7H2,1H3,(H,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOATYAMONBOVMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640043 | |
Record name | 6-(4-Methylpiperidin-1-yl)pyrimidine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1011408-60-8 | |
Record name | 6-(4-Methylpiperidin-1-yl)pyrimidine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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